4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves the use of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with p-toluenesulfonyl chloride in pyridine at 25℃ for 12 hours . This is followed by a reaction with ethanolamine in pyridine at 25℃ for 1 hour .Molecular Structure Analysis
The InChI code for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The exact mass of the compound is 210.974503 .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a density of 1.9±0.1 g/cm3 . Its LogP value is 2.53, and it has a PSA of 55.43000 . The compound is solid at room temperature .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibition
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The inhibition of FGFRs can, therefore, be an attractive strategy for cancer therapy. For instance, compound 4h, a derivative of this compound, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of breast cancer 4T1 cells .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, particularly those with potential biomedical applications. The structural similarity of these derivatives to purine bases like adenine and guanine makes them of interest to medicinal chemists .
Lead Compound Optimization
Due to its low molecular weight and potent biological activity, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives are considered appealing lead compounds for further optimization in drug development . This optimization process involves modifying the compound to enhance its efficacy, reduce potential side effects, and improve its pharmacokinetic properties.
Antiproliferative Agents
Derivatives of this compound have been evaluated for their antiproliferative effects, particularly in the context of cancer research. They have been found to inhibit cell proliferation and induce apoptosis in cancer cell lines, which is a desirable effect for potential anticancer drugs .
Anti-Migratory and Anti-Invasive Agents
In addition to their antiproliferative properties, certain derivatives have shown significant anti-migratory and anti-invasive activities in cancer cells, suggesting a role in preventing cancer metastasis .
Diabetes Management
Some derivatives of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine have shown promise in the management of diabetes. They have been found to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently unknown
Biochemical Pathways
Without knowledge of the primary targets, it’s challenging to summarize the biochemical pathways affected by 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine . Future studies should focus on identifying these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYMEQGRDQCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696645 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943323-55-5 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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